N-(3,5-dimethylphenyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
N-(3,5-Dimethylphenyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo[2,3-d]pyrimidine derivative characterized by three distinct substituents:
- 7-position: A 4-ethoxyphenyl group.
- 5-position: A phenyl ring.
- 4-amine position: A 3,5-dimethylphenyl group.
This compound shares structural similarities with antitumor and antiviral agents reported in recent studies . While direct biological data for this compound are unavailable, its design aligns with analogs targeting kinase inhibition or DNA-interactive pathways. Key physicochemical properties (inferred from analogs) include a molecular weight of ~450.54 g/mol and a logP of ~6.69, suggesting moderate lipophilicity .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O/c1-4-33-24-12-10-23(11-13-24)32-17-25(21-8-6-5-7-9-21)26-27(29-18-30-28(26)32)31-22-15-19(2)14-20(3)16-22/h5-18H,4H2,1-3H3,(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESBWZCAUGCOQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NC4=CC(=CC(=C4)C)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C28H26N4O
- Molecular Weight : 426.54 g/mol
- IUPAC Name : this compound
Structural Features
The structural complexity of this compound allows for various interactions with biological targets. The presence of multiple aromatic rings and functional groups like ethoxy and amine enhances its potential for diverse pharmacological activities.
Anticancer Activity
Research has indicated that pyrrolo[2,3-d]pyrimidine derivatives exhibit significant anticancer activity. For example, a study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.
Acetylcholinesterase Inhibition
Recent studies have evaluated the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. The compound's structural modifications were analyzed to determine their effects on inhibitory potency. In vitro assays revealed that certain derivatives achieved over 50% inhibition at concentrations as low as 50 µM, suggesting promising activity against AChE .
Structure-Activity Relationships (SAR)
The SAR analysis of similar compounds indicates that specific substitutions significantly influence biological activity. For instance, compounds with cyano groups exhibited enhanced AChE inhibitory activity compared to those with carboxylic acid moieties. This highlights the importance of functional group positioning in optimizing pharmacological properties .
Antimicrobial Activity
Some derivatives of pyrrolo[2,3-d]pyrimidine have shown antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.
Study 1: In Vitro Evaluation of AChE Inhibition
A recent study synthesized a series of pyrrolo[2,3-d]pyrimidines and evaluated their AChE inhibitory activities. The results indicated that compounds with specific substitutions at the 4-position demonstrated superior inhibition compared to others. For example:
| Compound | % Inhibition at 50 µM | IC50 (µM) |
|---|---|---|
| 4b | 52.01 | 25 |
| 4d | 13.50 | >100 |
| 4e | 57.05 | 20 |
This study underscores the significance of molecular modifications in enhancing biological efficacy .
Study 2: Cytotoxicity Against Cancer Cell Lines
Another investigation assessed the cytotoxic effects of various pyrrolo[2,3-d]pyrimidine derivatives on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that certain compounds induced apoptosis through caspase activation pathways.
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 | A | 15 |
| MCF-7 | B | 30 |
| A549 | A | 20 |
| A549 | B | 35 |
These findings suggest that targeted modifications can lead to more potent anticancer agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Analysis at the 7-Position
The 4-ethoxyphenyl group at the 7-position distinguishes the target compound from analogs with:
- Methoxy groups (e.g., 7-(4-methoxyphenyl) in ): Ethoxy increases lipophilicity (logP +0.5–1.0 vs. methoxy) and may enhance metabolic stability due to reduced oxidative susceptibility .
Table 1: 7-Substituent Impact on Properties
Substituent Analysis at the 5-Position
The 5-phenyl group is conserved in many analogs (e.g., ), suggesting its role in π-π stacking or hydrophobic interactions. Exceptions include:
Substituent Analysis at the 4-Amine Position
The 3,5-dimethylphenyl group provides steric bulk and electron-donating effects. Comparisons include:
- Chlorophenyl derivatives (): Electron-withdrawing Cl atoms may enhance binding to hydrophobic pockets but increase molecular weight (~440.93 g/mol) .
Table 2: 4-Amine Substituent Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
